4-(4-Chloro-3-methylphenyl)-2-(4-chlorophenyl)-4-oxobutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(4-Chloro-3-methylphenyl)-2-(4-chlorophenyl)-4-oxobutanenitrile” is a chemical compound with a linear formula of C14H11Cl2NO2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular formula of the compound is C14H11Cl2NO2 . The molecular weight is 296.155 .Scientific Research Applications
Synthesis and Characterization of Copolymers
Copolymers Synthesis and Antimicrobial Activity
Compounds related to "4-(4-Chloro-3-methylphenyl)-2-(4-chlorophenyl)-4-oxobutanenitrile" have been utilized in the synthesis of copolymers. For instance, 4-chloro-3-methylphenyl methacrylate and 2,4-dichlorophenyl methacrylate were synthesized and used to create copolymers demonstrating antimicrobial activity. These copolymers were characterized using IR-spectroscopy, UV spectroscopy, gel permeation chromatography, and thermal analyses. Their antimicrobial properties were investigated against bacteria, fungi, and yeast, showing potential applications in developing antimicrobial materials (Patel et al., 2006).
Heterocyclic Compound Synthesis
Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]-1,2,4-triazines Synthesis
The chemical derivatives similar to the query compound are instrumental in synthesizing heterocyclic compounds. For example, derivatives of 4-phenyl-3-oxobutanenitrile have been used as starting materials for synthesizing a variety of polyfunctionally substituted heterocycles, including new pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]-1,2,4-triazines (Khalik, 1997).
Drug-Likeness and Molecular Docking
Molecular Docking and Drug-Likeness Studies
The synthesis and crystallographic analysis of dihydrofuran carbonitrile derivatives, including compounds structurally related to the query, have shown coordinated compliance of chloro-methyl and bromo-methyl exchange rules. These studies extended to drug-likedness assessments through in silico molecular docking analyses, comparing binding affinities with standard drugs like fluconazole (Swamy et al., 2020).
Optoelectronic and Nonlinear Properties
Optoelectronic and Nonlinear Properties Exploration
Investigations into hydroquinoline derivatives have demonstrated their potential in applications related to optoelectronics and nonlinear properties. Studies of their structural, electronic, optical, and charge transport properties have highlighted these compounds as efficient multifunctional materials, useful in various optoelectronic applications (Irfan et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
4-(4-chloro-3-methylphenyl)-2-(4-chlorophenyl)-4-oxobutanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO/c1-11-8-13(4-7-16(11)19)17(21)9-14(10-20)12-2-5-15(18)6-3-12/h2-8,14H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLZFYDDKWJEJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CC(C#N)C2=CC=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.